molecular formula C12H11NO3 B8742894 Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate CAS No. 1210-27-1

Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate

Cat. No.: B8742894
CAS No.: 1210-27-1
M. Wt: 217.22 g/mol
InChI Key: PJOLVSCMENMWFF-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate is a complex organic compound with a unique structure that combines a cycloheptane ring fused with a pyrrole ring. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the reaction of a carboxylic acid derivative with an amine to form an intermediate, which then undergoes cyclization to form the pyrrole ring. The reaction conditions often require the use of acid catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce a variety of functional groups onto the pyrrole ring .

Scientific Research Applications

Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, it may bind to the colchicine site on tubulin, inhibiting tubulin polymerization and inducing apoptosis through the mitochondrial pathway .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohepta[b]pyrrole-3-carboxylic acid, 2-chloro-, ethyl ester
  • Cyclohepta[b]pyrrole-3-carboxylic acid, 2-[(2-aminophenyl)amino]-, ethyl ester

Uniqueness

Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate is unique due to its specific structural features and the presence of the oxo group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .

Properties

CAS No.

1210-27-1

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 2-oxo-1H-cyclohepta[b]pyrrole-3-carboxylate

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)10-8-6-4-3-5-7-9(8)13-11(10)14/h3-7H,2H2,1H3,(H,13,14)

InChI Key

PJOLVSCMENMWFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC=CC=C2NC1=O

Origin of Product

United States

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